Methyl 2-hydroxy-3-phenylpropanoate
Overview
Description
Methyl 2-hydroxy-3-phenylpropanoate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-Hydroxy-3-phénylpropanoate de méthyle, 2-HYDROXY-3-PHENYL-PROPIONIC ACID METHYL ESTER, and Benzenepropanoic acid, α-hydroxy-, methyl ester .
Synthesis Analysis
The synthesis of this compound involves an efficient protocol where the erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer is then effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The erythro (±) isomer is obtained by simple reduction and the threo (±) isomer is obtained by an inversion method .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.2 . It is typically stored in a sealed container at room temperature . The physical form of the compound can be solid, semi-solid, or liquid .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-hydroxy-3-phenylpropanoate has been explored in various synthetic and chemical reactions. One study highlights its role in the formation of cyclopropane derivatives via the Blaise rearrangement, demonstrating its potential in organic synthesis (Abe & Suehiro, 1982). Another research demonstrates its use in the enzymatic resolution of esters, showing its relevance in biochemical processes (Ribeiro, Passaroto, & Brenelli, 2001).
Application in Medicinal Chemistry
This compound is also significant in medicinal chemistry. For example, it has been used in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), two important anticancer drugs (Hamamoto et al., 2000).
Material Science and Sensor Development
In material science, the compound has applications in the development of sensors. A study on the determination of dipole moments of synthesized coumarin–triazole derivatives, which include this compound, shows its potential in the creation of sensitive fluorescence sensors for metal ions (Joshi et al., 2015).
Environmental Chemistry
This compound is relevant in environmental chemistry as well. For instance, its derivatives have been studied in the context of atmospheric chemistry, particularly in the degradation of photo-oxidation products (Spaulding et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-16-3 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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